Cas no 879862-14-3 (N-(1-cyanocyclohexyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide)

N-(1-cyanocyclohexyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide is a specialized organic compound featuring a cyanocyclohexyl group and a tetrazole-acetamide moiety. Its structural complexity, including the 4-methylphenyl-substituted tetrazole ring, suggests potential utility in pharmaceutical or agrochemical applications, particularly as an intermediate in drug synthesis. The presence of both cyano and tetrazole functional groups may confer reactivity suitable for further derivatization or biological activity. This compound’s stability and synthetic versatility make it a candidate for research in medicinal chemistry, where its scaffold could be explored for bioactive properties. Precise handling is advised due to the potential sensitivity of its functional groups.
N-(1-cyanocyclohexyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide structure
879862-14-3 structure
商品名:N-(1-cyanocyclohexyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide
CAS番号:879862-14-3
MF:C17H20N6O
メガワット:324.380302429199
CID:6400044
PubChem ID:7432583

N-(1-cyanocyclohexyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide 化学的及び物理的性質

名前と識別子

    • 879862-14-3
    • Z51053383
    • EN300-26687322
    • AKOS034416742
    • N-(1-cyanocyclohexyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide
    • インチ: 1S/C17H20N6O/c1-13-5-7-14(8-6-13)16-20-22-23(21-16)11-15(24)19-17(12-18)9-3-2-4-10-17/h5-8H,2-4,9-11H2,1H3,(H,19,24)
    • InChIKey: JQDXVCFWGVGGBM-UHFFFAOYSA-N
    • ほほえんだ: O=C(CN1N=NC(C2C=CC(C)=CC=2)=N1)NC1(C#N)CCCCC1

計算された属性

  • せいみつぶんしりょう: 324.16985928g/mol
  • どういたいしつりょう: 324.16985928g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 487
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 96.5Ų

N-(1-cyanocyclohexyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26687322-0.05g
N-(1-cyanocyclohexyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide
879862-14-3 95.0%
0.05g
$212.0 2025-03-20

N-(1-cyanocyclohexyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide 関連文献

N-(1-cyanocyclohexyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamideに関する追加情報

N-(1-Cyanocyclohexyl)-2-[5-(4-Methylphenyl)-2H-1,2,3,4-Tetrazol-2-yl]acetamide: A Comprehensive Overview

N-(1-Cyanocyclohexyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide (CAS No. 879862-14-3) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyanocyclohexyl group and a tetrazole moiety. These structural elements contribute to its potential therapeutic applications and biological activities.

The cyanocyclohexyl group is a cyclic structure with a cyano (-CN) functional group attached to the cyclohexane ring. This group is known for its ability to enhance the lipophilicity and metabolic stability of molecules, making it an attractive feature in drug design. The tetrazole moiety, on the other hand, is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are widely used in pharmaceuticals due to their ability to act as bioisosteres of carboxylic acids and their potential to modulate various biological targets.

In recent years, N-(1-cyanocyclohexyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide has been studied for its potential as an inhibitor of specific enzymes and receptors. One of the key areas of research has been its activity as an inhibitor of angiotensin-converting enzyme (ACE). ACE inhibitors are widely used in the treatment of hypertension and heart failure due to their ability to reduce blood pressure and improve cardiac function. Studies have shown that this compound exhibits potent ACE inhibitory activity, making it a promising candidate for further development in this therapeutic area.

Beyond its potential as an ACE inhibitor, N-(1-cyanocyclohexyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide has also been investigated for its anti-inflammatory properties. Inflammation is a complex biological response involving various mediators and signaling pathways. The compound's ability to modulate these pathways has been explored in preclinical studies. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. These findings suggest that the compound may have therapeutic potential in inflammatory diseases such as arthritis and inflammatory bowel disease (IBD).

The pharmacokinetic properties of N-(1-cyanocyclohexyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide have also been evaluated. Studies have demonstrated that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It is well-absorbed orally and has good bioavailability, which is crucial for its potential use as an oral medication. Additionally, the compound shows low toxicity in preclinical models, further supporting its safety profile.

In terms of clinical development, N-(1-cyanocyclohexyl-2-[5-(4-methylphenyl-2H-1,2,tetrazol--2-y)acetamide (CAS No. 879862-14-3) has progressed through early-stage clinical trials. Phase I trials have confirmed its safety and tolerability in healthy volunteers at various dose levels. Phase II trials are currently underway to evaluate its efficacy in specific patient populations with hypertension and inflammatory conditions.

The structural versatility of N-(1-cyancyclohexyl-)2-[5-(4-methylphenyl-)2H-,1,,3,-tetrazol-y)-acetamide (CAS No. 879862-) also allows for further chemical modifications to optimize its pharmacological properties. Researchers are exploring derivatives with enhanced potency and selectivity for specific targets. For example, modifications to the cyanocyclohexyl group or the substitution patterns on the methylphenyl rings can lead to compounds with improved pharmacokinetic profiles or reduced side effects.

In conclusion, N-(1-cyancyclohexy-)l-)0-[5-(4-myelpheny-)0H-,0,,,-tetrazo-y)-acetamid (CAS No. 87986-) represents a promising compound with diverse therapeutic applications. Its unique structural features contribute to its biological activities as an ACE inhibitor and anti-inflammatory agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses. As more data becomes available from clinical trials and further preclinical studies, this compound may emerge as a valuable addition to the arsenal of drugs used in the treatment of hypertension and inflammatory diseases.

おすすめ記事

推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd